
Threo-beta-hydroxy-D-glutamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Threo-beta-hydroxy-D-glutamic acid is a non-proteinogenic amino acid characterized by the presence of a hydroxyl group at the beta position of the glutamic acid molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of threo-beta-hydroxy-D-glutamic acid can be achieved through stereospecific hydroxylation of glutamic acid. This process involves the use of nonheme iron oxygenase enzymes, such as KtzO and KtzP, which hydroxylate the beta-position of glutamic acid . The reaction conditions typically include the presence of a peptidyl carrier protein and a truncated adenylation domain to facilitate the incorporation of the hydroxyl group .
Industrial Production Methods: Industrial production of this compound often employs biocatalysis using threonine aldolases. These enzymes catalyze the formation of carbon-carbon bonds, enabling the enantio- and diastereoselective synthesis of beta-hydroxy-alpha-amino acids from achiral precursors such as glycine and aldehydes . This method is favored for its high stereoselectivity and mild reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: Threo-beta-hydroxy-D-glutamic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, yielding the parent amino acid.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products: The major products formed from these reactions include beta-keto-glutamic acid, dehydroglutamic acid, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Threo-beta-hydroxy-D-glutamic acid has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein structure-function relationships.
Medicine: It has potential therapeutic applications due to its antimicrobial and antifungal properties.
Wirkmechanismus
The mechanism of action of threo-beta-hydroxy-D-glutamic acid involves its interaction with specific molecular targets and pathways. The hydroxylation of glutamic acid by enzymes such as KtzO and KtzP is a key step in its biosynthesis . These enzymes facilitate the incorporation of the hydroxyl group, which is essential for the compound’s biological activity. The hydroxylated amino acid can then participate in various biochemical pathways, exerting its effects through interactions with proteins and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Threo-beta-hydroxy-D-glutamic acid can be compared with other similar compounds, such as:
Threo-beta-hydroxy-L-glutamic acid: This isomer differs in the configuration of the hydroxyl group, leading to distinct biological activities and applications.
Erythro-beta-hydroxy-D-glutamic acid: Another stereoisomer with different spatial arrangement of atoms, resulting in unique chemical properties.
Beta-hydroxyaspartic acid: A structurally related compound with a hydroxyl group at the beta position of aspartic acid, used in similar research and industrial applications.
The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct reactivity and biological functions compared to its isomers and related compounds.
Eigenschaften
CAS-Nummer |
6208-97-5 |
|---|---|
Molekularformel |
C5H9NO5 |
Molekulargewicht |
163.13 g/mol |
IUPAC-Name |
(2R,3S)-2-amino-3-hydroxypentanedioic acid |
InChI |
InChI=1S/C5H9NO5/c6-4(5(10)11)2(7)1-3(8)9/h2,4,7H,1,6H2,(H,8,9)(H,10,11)/t2-,4+/m0/s1 |
InChI-Schlüssel |
LKZIEAUIOCGXBY-ZAFYKAAXSA-N |
Isomerische SMILES |
C([C@@H]([C@H](C(=O)O)N)O)C(=O)O |
Kanonische SMILES |
C(C(C(C(=O)O)N)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


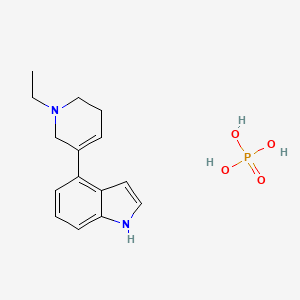
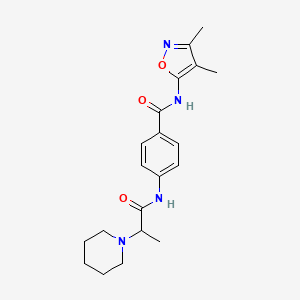
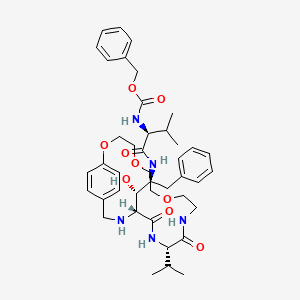
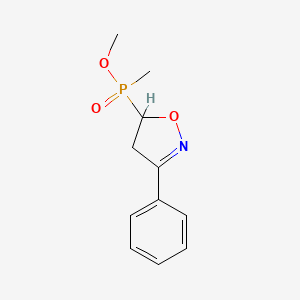





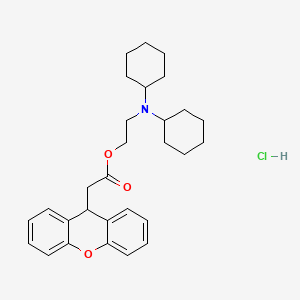
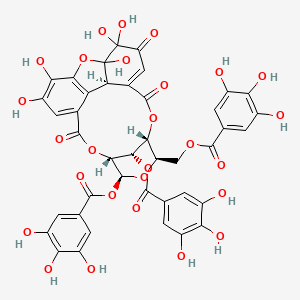
![Hexanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[[[(4-cyanophenyl)amino]carbonyl]amino]-6-[[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]imino]-3-oxo-1,4-cyclohexadien-1-yl]-](/img/structure/B12752448.png)
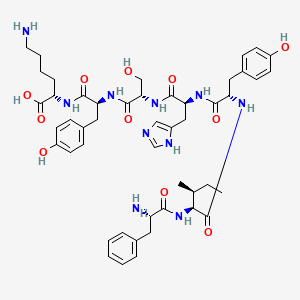
![thiazol-5-ylmethyl N-[(1S,2S,4S)-4-[[(2S)-2-[[amino-[(2-isopropylthiazol-4-yl)methyl]carbamoyl]amino]-3-methyl-butanoyl]amino]-1-benzyl-2-hydroxy-5-phenyl-pentyl]carbamate](/img/structure/B12752463.png)
